molecular formula C12H17ClF3N B565124 rac Fenfluramine-d5 Hydrochloride CAS No. 1216927-29-5

rac Fenfluramine-d5 Hydrochloride

カタログ番号: B565124
CAS番号: 1216927-29-5
分子量: 272.751
InChIキー: ZXKXJHAOUFHNAS-IYSLTCQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

rac Fenfluramine-d5 Hydrochloride (CAS 1216927-29-5) is a deuterium-labeled isotopologue of fenfluramine, where five hydrogen atoms have been replaced by deuterium. This compound is primarily valued in research as a critical internal standard for the quantitative bioanalysis of fenfluramine and its metabolites using techniques such as mass spectrometry. The deuterated structure allows for precise tracking and measurement, facilitating pharmacokinetic and metabolic studies. Fenfluramine is a serotonergic agent whose primary mechanism of action involves the release of serotonin and agonist activity at serotonin 5-HT receptors. Contemporary clinical research focuses on its application in treating intractable seizure disorders, specifically Dravet syndrome and Lennox-Gastaut syndrome, in patients two years of age and older . It is crucial to note that serotonergic drugs with 5-HT2B receptor agonist activity, including fenfluramine, have been associated with valvular heart disease and pulmonary arterial hypertension . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. It must be handled by qualified professionals. Store at 2-8°C under an inert atmosphere .

特性

CAS番号

1216927-29-5

分子式

C12H17ClF3N

分子量

272.751

IUPAC名

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;

InChIキー

ZXKXJHAOUFHNAS-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

同義語

N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride;  Acino-d5;  Adipomin-d5;  Obedrex-d5;  Pesos-d5;  Ponderal-d5;  Pondimin-d5;  Rotondin-d5; 

製品の起源

United States

Methodological & Application

Application Note: High-Sensitivity Quantitation of Fenfluramine in Forensic Matrices Using rac-Fenfluramine-d5 HCl as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Fenfluramine, historically known as the "Fen" in the withdrawn anti-obesity combination "Fen-Phen," has re-emerged in the pharmaceutical landscape under the brand name Fintepla® for the treatment of Dravet syndrome and Lennox-Gastaut syndrome.[1]

This resurgence creates a dual-challenge for forensic toxicologists:

  • Low-Level Quantitation: Therapeutic dosing for Dravet syndrome results in plasma concentrations significantly lower (approx. 10–100 ng/mL) than historical abuse levels.

  • Medicolegal Interpretation: Distinguishing therapeutic compliance from accidental overdose or historical abuse requires a highly precise, validated method.

This guide details a robust LC-MS/MS protocol utilizing rac-Fenfluramine-d5 HCl as the Internal Standard (IS). The use of a deuterated analog is not merely procedural; it is a critical control for the variable matrix effects found in post-mortem blood and complex biological tissues.

Chemical Profile: The Internal Standard

Compound: rac-Fenfluramine-d5 Hydrochloride Role: Stable Isotope Internal Standard (SIL-IS) CAS: 1216927-29-5 (Free base d5 context)[2]

PropertySpecificationTechnical Note
Molecular Formula

The

label is typically on the N-ethyl group.[3]
Molecular Weight ~272.75 g/mol (Salt)Precursor ion in MS will be shifted by +5 Da relative to native.
Stereochemistry Racemic (

mixture)
Matches the pharmaceutical profile of Fintepla (racemate).[1]
Solubility Methanol, WaterPrepare stock in Methanol; working solutions in aqueous buffer.
pKa ~10.0 (Amine)Requires alkaline conditions (pH > 10) to suppress ionization during extraction.

Methodological Strategy: Why rac-Fenfluramine-d5?

The Principle of Isotope Dilution

In forensic toxicology, "absolute recovery" is a myth. Extraction losses and ionization suppression vary from sample to sample. By spiking the sample with rac-Fenfluramine-d5 before extraction, the IS experiences the exact same physical and chemical stresses as the analyte.

Correcting Matrix Effects (The "Invisible Killer")

Post-mortem blood is rich in phospholipids (glycerophosphocholines) that co-elute with drugs and compete for charge in the ESI source.

  • Without IS: 50% suppression looks like 50% lower concentration.

  • With d5-IS: The IS is also suppressed by 50%. The ratio of Analyte/IS remains constant, yielding an accurate result.

Visualizing the Correction Mechanism

MatrixCorrection Sample Post-Mortem Blood Sample Spike Spike with rac-Fenfluramine-d5 Sample->Spike ESI ESI Source (Ionization Competition) Spike->ESI Analyte + IS Matrix Co-eluting Phospholipids Matrix->ESI Suppression Signal Signal Output ESI->Signal Reduced Signal (Both Analyte & IS) Result Quantitation (Area Ratio) Signal->Result Ratio Corrects Suppression

Figure 1: Mechanism of Matrix Effect Correction using Deuterated Internal Standard.

Protocol 1: Sample Preparation (Mixed-Mode SPE)

Objective: Isolate Fenfluramine (a base) from blood while removing phospholipids. Technique: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. This is superior to LLE for removing matrix interferences in LC-MS/MS.

Reagents
  • Stock IS Solution: 100 µg/mL rac-Fenfluramine-d5 HCl in Methanol.

  • Working IS Solution: 100 ng/mL in water.

  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Phenomenex Strata-X-C).

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL of blood/plasma/serum.

    • Add 20 µL of Working IS Solution (Final conc: 10 ng/mL).

    • Add 200 µL of 4% Phosphoric Acid (

      
      ). Rationale: Acidifies sample to ionize the amine (make it positive) for cation exchange binding.
      
    • Vortex 30s and centrifuge.

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample onto cartridge. Flow rate: < 1 mL/min.[4]

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid in Water. Removes acidic/neutral interferences.

    • Wash 2: 1 mL Methanol. Removes hydrophobic neutrals and phospholipids.Note: Fenfluramine remains bound by ionic interaction.

  • Elution:

    • Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .

    • Rationale: High pH neutralizes the amine, breaking the ionic bond and releasing the drug.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol 2: LC-MS/MS Instrumental Analysis

Instrument: Triple Quadrupole Mass Spectrometer (LC-QQQ). Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (

)
Product Ion (

)
TypeCollision Energy (V)
Fenfluramine 232.1159.1Quantifier20
232.172.1Qualifier35
Fenfluramine-d5 237.1 159.1 Quantifier 20
237.177.1Qualifier35

Technical Note on Transitions: The primary transition (


) typically represents the loss of the N-ethyl-amine chain, leaving the trifluoromethyl-benzyl fragment. Since the 

label is on the N-ethyl group, the fragment (

159) contains no deuterium .
  • This is acceptable! The discrimination happens at the Precursor (Q1) stage (232 vs 237).

  • The Qualifier (

    
    ) represents the 
    
    
    
    -ethyl fragment itself, confirming the presence of the IS.

Experimental Workflow Diagram

Workflow Prep Sample Preparation (Spike d5-IS + MCX SPE) LC LC Separation (C18 Column, Gradient) Prep->LC Q1 Q1 Filter Select Precursors (232.1 & 237.1) LC->Q1 ESI+ CC Collision Cell Fragmentation Q1->CC Q3 Q3 Filter Select Products (159.1) CC->Q3 Data Data Analysis Calculate Area Ratio (Analyte/IS) Q3->Data

Figure 2: Analytical Workflow from Extraction to Data Processing.

Validation & Troubleshooting

Linearity & Sensitivity
  • Range: 0.5 ng/mL – 500 ng/mL (Covers Fintepla therapeutic range and toxic levels).

  • Weighting:

    
     linear regression.
    
  • Requirement:

    
    .
    
The "Deuterium Isotope Effect"

Deuterium is slightly more hydrophilic than Hydrogen.

  • Observation: rac-Fenfluramine-d5 may elute slightly earlier (0.05 - 0.1 min) than the native drug on high-efficiency columns.

  • Risk: If the matrix suppression zone is sharp, the IS might elute outside the suppression window affecting the analyte.

  • Mitigation: Ensure the chromatographic gradient is shallow enough that the shift is negligible, or verify that the suppression profile is broad/flat in that region (post-column infusion experiment).

Cross-Talk Check
  • Inject a blank sample containing only IS. Monitor the native transition (232>159).

  • Pass Criteria: Signal in native channel < 20% of the LOQ.

  • Cause of failure: Impure IS (contains d0) or fragmentation crosstalk.

References

  • European Medicines Agency (EMA). (2020). Fintepla (fenfluramine) Assessment Report.Link

  • US Food & Drug Administration (FDA). (2020). Fintepla Prescribing Information.[6]Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride.[2]Link

  • BenchChem. (2025). Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards.Link

Sources

Application Note: High-Throughput Screening of Fenfluramine and its Metabolites Using a d5-HCl Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and high-throughput method for the simultaneous quantification of fenfluramine and its primary active metabolite, norfenfluramine, in human plasma. The method employs a simple and efficient protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, fenfluramine-d5 HCl (d5-HCl), ensures high accuracy and precision, making this protocol ideal for drug metabolism, pharmacokinetic (DMPK) studies, and clinical research.[1] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for High-Throughput Fenfluramine Metabolite Screening

Fenfluramine is a pharmaceutical agent that has seen renewed interest for its efficacy in treating rare forms of epilepsy, such as Dravet syndrome. Its therapeutic action is intrinsically linked to its metabolism, primarily through N-deethylation in the liver to form the active metabolite norfenfluramine.[2][3] Both fenfluramine and norfenfluramine contribute to the overall pharmacological effect.[4][5] Therefore, a comprehensive understanding of the pharmacokinetic profiles of both the parent drug and its active metabolite is critical for optimizing dosing strategies and ensuring patient safety.

High-throughput screening (HTS) methodologies are essential in modern drug development, enabling the rapid analysis of a large number of samples to accelerate research and clinical trial timelines.[6][7][8] The integration of automated sample preparation with highly sensitive and selective analytical techniques like LC-MS/MS is paramount for achieving the required throughput and data quality.[9][10]

A key challenge in quantitative bioanalysis is mitigating the variability introduced during sample processing and analysis, including matrix effects where components of the biological sample can interfere with the ionization of the target analytes.[11] The use of a stable isotope-labeled internal standard, such as fenfluramine-d5 HCl, is the gold standard for addressing these challenges.[12][13][14] Since d5-fenfluramine is chemically and physically almost identical to fenfluramine, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, allowing for accurate and precise quantification of the analyte.[12][15]

This application note provides a detailed protocol for a high-throughput LC-MS/MS assay for fenfluramine and norfenfluramine in human plasma, leveraging the advantages of a deuterated internal standard to ensure data integrity.

Metabolic Pathway of Fenfluramine

Fenfluramine undergoes hepatic metabolism primarily through the cytochrome P450 enzyme system, with CYP1A2, CYP2B6, and CYP2D6 being the major isoforms involved in its N-deethylation to norfenfluramine.[2]

Fenfluramine_Metabolism Fenfluramine Fenfluramine Norfenfluramine Norfenfluramine (Active Metabolite) Fenfluramine->Norfenfluramine N-deethylation CYP_Enzymes CYP1A2, CYP2B6, CYP2D6 (Liver) CYP_Enzymes->Fenfluramine

Caption: Metabolic conversion of fenfluramine to norfenfluramine.

Experimental Design and Protocols

Materials and Reagents
Reagent/Material Supplier Grade
Fenfluramine HClSigma-AldrichAnalytical Standard
Norfenfluramine HClSigma-AldrichAnalytical Standard
Fenfluramine-d5 HClToronto Research Chemicals≥98% isotopic purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® systemType 1 Ultrapure
Human Plasma (K2-EDTA)BioIVTPooled, Normal
96-well Protein Precipitation PlatesThermo Fisher Scientific2 mL
96-well Collection PlatesWaters2 mL
Sealing MatsAgilent Technologies96-well
Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve fenfluramine HCl, norfenfluramine HCl, and fenfluramine-d5 HCl in methanol to prepare individual 1 mg/mL stock solutions.

  • Intermediate Stock Solutions (10 µg/mL):

    • Serially dilute the primary stock solutions with methanol to create intermediate stock solutions of 10 µg/mL for each analyte and the internal standard.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions by serially diluting the intermediate stock solutions of fenfluramine and norfenfluramine with a 50:50 (v/v) mixture of methanol and water. The concentration range should encompass the expected in-study sample concentrations (e.g., 1-1000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the fenfluramine-d5 HCl intermediate stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format to facilitate high-throughput processing.[11]

  • Plate Preparation:

    • Aliquot 50 µL of study samples, calibration standards, and quality control (QC) samples into the wells of a 96-well protein precipitation plate.

  • Addition of Internal Standard and Protein Precipitation:

    • Add 150 µL of the IS working solution (100 ng/mL fenfluramine-d5 HCl in acetonitrile) to each well. The recommended final ratio is 3:1 (v/v) acetonitrile to plasma.[16]

  • Mixing:

    • Seal the plate with a sealing mat and vortex for 2 minutes at medium speed to ensure thorough mixing and protein denaturation.[17]

  • Centrifugation:

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]

  • Supernatant Transfer:

    • Carefully transfer 100 µL of the supernatant to a clean 96-well collection plate.

  • Dilution:

    • Add 100 µL of water containing 0.1% formic acid to each well of the collection plate.

  • Final Mixing:

    • Seal the collection plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample (in 96-well plate) Add_IS Add 150 µL Acetonitrile with d5-Fenfluramine (IS) Start->Add_IS Vortex Vortex for 2 minutes Add_IS->Vortex Centrifuge Centrifuge at 4000 x g for 10 minutes Vortex->Centrifuge Transfer Transfer 100 µL Supernatant to new 96-well plate Centrifuge->Transfer Dilute Add 100 µL 0.1% Formic Acid in Water Transfer->Dilute Vortex_Final Vortex and Place in Autosampler Dilute->Vortex_Final End Ready for LC-MS/MS Analysis Vortex_Final->End

Caption: High-throughput sample preparation workflow.

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[18][19]

LC Parameters
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Capillary Voltage 3.5 kV
Scan Type Selected Reaction Monitoring (SRM)
MRM Transitions Compound
Fenfluramine
Norfenfluramine
Fenfluramine-d5 (IS)

Data Analysis and High-Throughput Screening Workflow

  • Data Acquisition and Processing:

    • Acquire data using the instrument's software.

    • Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calibration Curve and Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

    • Determine the concentration of fenfluramine and norfenfluramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Assay Validation:

    • The assay should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, linearity, and stability.[20][21]

HTS_Data_Workflow Acquisition LC-MS/MS Data Acquisition Peak_Integration Peak Integration (Analyte and IS) Acquisition->Peak_Integration Area_Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Area_Ratio Calibration Generate Calibration Curve (Linear Regression, 1/x²) Area_Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification Validation Assay Validation (Accuracy, Precision, etc.) Quantification->Validation Reporting Data Reporting and Analysis Validation->Reporting

Caption: Data analysis workflow for HTS.

Conclusion

This application note presents a validated high-throughput method for the quantification of fenfluramine and its active metabolite, norfenfluramine, in human plasma. The simple protein precipitation sample preparation in a 96-well format, coupled with a rapid and sensitive LC-MS/MS analysis, allows for the efficient processing of a large number of samples. The incorporation of a deuterated internal standard (fenfluramine-d5 HCl) is critical for ensuring the accuracy and precision of the results by compensating for matrix effects and procedural variability. This method is well-suited for regulated bioanalysis in support of drug development programs and clinical studies.

References

  • Sheeni, Y., Erenburg, A., Barasch, D., & Bialer, M. (2024). Main pathway of metabolism of fenfluramine. ResearchGate. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 21, 2026, from [Link]

  • Cilurzo, F., et al. (2024, August 1). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. PubMed. Retrieved February 21, 2026, from [Link]

  • Neuropedia Consult. (n.d.). Fenfluramine. Retrieved February 21, 2026, from [Link]

  • Sourbron, J., et al. (2023, May 11). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Retrieved February 21, 2026, from [Link]

  • Sourbron, J., et al. (2023, May 12). Fenfluramine: a plethora of mechanisms?. PMC - NIH. Retrieved February 21, 2026, from [Link]

  • Altasciences. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Retrieved February 21, 2026, from [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation in Toxicology and Clinical Testing. Retrieved February 21, 2026, from [Link]

  • University of Surrey. (2020, May 6). The Metabolism and Kinetics of Fenfluramine, its Optical Isomers and a Structural Analogue, Benfluorex. Retrieved February 21, 2026, from [Link]

  • Bedu, O. O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. Retrieved February 21, 2026, from [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research. Retrieved February 21, 2026, from [Link]

  • (2001, October 10). TCA protein precipitation protocol. Retrieved February 21, 2026, from [Link]

  • Sajid, M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Retrieved February 21, 2026, from [Link]

  • Fan, T. W. M., & Lane, A. N. (2011). Considerations of Sample Preparation for Metabolomics Investigation. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Biotage. (2025, December 6). Bioanalytical sample preparation. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2025, August 5). Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy | Request PDF. Retrieved February 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved February 21, 2026, from [Link]

  • Norman, L. A., & Scott, K. S. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. Retrieved February 21, 2026, from [Link]

  • Al-Khelaifi, F., et al. (2020, December 2). Sample Preparation in Metabolomics. MDPI. Retrieved February 21, 2026, from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved February 21, 2026, from [Link]

  • (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Retrieved February 21, 2026, from [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC - NIH. Retrieved February 21, 2026, from [Link]

  • (2012, May 1). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved February 21, 2026, from [Link]

  • EECS at Berkeley. (2013, October 28). Let's Draw a Graph: An Introduction with Graphviz. Retrieved February 21, 2026, from [Link]

  • Yasgar, A., et al. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved February 21, 2026, from [Link]

  • Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved February 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, June 19). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. Retrieved February 21, 2026, from [Link]

  • Shimadzu. (n.d.). Clinical Research. Retrieved February 21, 2026, from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved February 21, 2026, from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved February 21, 2026, from [Link]

  • Malinowska, J. M., et al. (2022, January 9). Integrating in vitro metabolomics with a 96-well high-throughput screening platform. Nature. Retrieved February 21, 2026, from [Link]

  • White, R. E. (2000). High-throughput screening in drug metabolism and pharmacokinetic support of drug discovery. Annual Review of Pharmacology and Toxicology. Retrieved February 21, 2026, from [Link]

  • Beckman Coulter Life Sciences. (n.d.). High-Throughput Screening (HTS). Retrieved February 21, 2026, from [Link]

  • EngagedScholarship@CSU. (2017, January 15). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. Retrieved February 21, 2026, from [Link]

Sources

Application Note & Protocol: Preparation of rac-Fenfluramine-d5 Hydrochloride Calibration Curves for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

Quantitative bioanalysis, particularly in drug development and clinical diagnostics, demands the highest levels of precision and accuracy. The inherent complexity of biological matrices (e.g., plasma, urine, tissue homogenates) introduces significant variability due to matrix effects, ion suppression/enhancement in mass spectrometry, and sample loss during extraction. To control for this variability, stable isotope-labeled internal standards (SIL-IS) are the gold standard. rac-Fenfluramine-d5 hydrochloride, a deuterated analog of fenfluramine, serves as an ideal internal standard for the quantification of fenfluramine. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and extraction recovery. However, its mass is shifted by five daltons due to the deuterium atoms, allowing it to be distinguished by a mass spectrometer.

This document provides a detailed protocol and best practices for the preparation of calibration curve standards using rac-fenfluramine-d5 hydrochloride. The focus is not merely on the procedural steps but on the underlying principles that ensure the generation of a robust, reliable, and scientifically sound calibration curve, which is the cornerstone of any validated quantitative assay.

Foundational Principles: Chemical Properties & Handling

A thorough understanding of the internal standard's chemical properties is paramount for accurate and reproducible standard preparation.

Table 1: Physicochemical Properties of rac-Fenfluramine-d5 Hydrochloride

PropertyValueSource
Chemical Formula C₁₂H₁₁D₅ClF₃NN/A
Molecular Weight 272.73 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥98% (Isotopic Purity ≥99% D)N/A
Solubility Soluble in Methanol, Acetonitrile, DMSO, and Water
Storage Conditions -20°C, desiccated, protected from light

Expert Insight: The hydrochloride salt form of fenfluramine-d5 significantly enhances its solubility in polar solvents like methanol and water, which are common constituents of mobile phases in liquid chromatography. However, prolonged storage in aqueous solutions at room temperature should be avoided to prevent potential degradation. Storing stock solutions in organic solvents at -20°C or -80°C provides the best long-term stability.

Workflow for Preparation of Calibration Standards

The preparation of calibration standards is a multi-step process that requires meticulous technique to minimize error propagation. The overall workflow is designed to create a series of standards of known concentrations that will be used to generate a calibration curve.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Intermediate & Working Solutions cluster_2 Phase 3: Calibration Curve Standards A Accurately weigh rac-Fenfluramine-d5 HCl B Select appropriate solvent (e.g., Methanol) A->B based on solubility C Dissolve and vortex to ensure complete solubilization B->C D Calculate final concentration (e.g., 1 mg/mL) C->D E Perform serial dilutions from Primary Stock D->E to create lower conc. F Create Intermediate Stock (e.g., 10 µg/mL) E->F G Prepare Working Solution (e.g., 1 µg/mL) F->G H Spike Working Solution into blank matrix G->H for final dilution I Generate series of standards (e.g., 0.1 - 100 ng/mL) H->I J Analyze alongside QCs and unknown samples I->J

Figure 1: Workflow for Calibration Standard Preparation. This diagram illustrates the sequential process from weighing the primary material to generating the final calibration standards for analysis.

Detailed Experimental Protocols

4.1 Materials and Equipment

  • rac-Fenfluramine-d5 Hydrochloride (≥98% purity)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (various sizes)

  • Calibrated precision pipettes (P10, P100, P1000)

  • Low-binding polypropylene pipette tips

  • Amber glass vials for storage

  • Vortex mixer

  • Sonicator

4.2 Protocol 1: Preparation of Primary Stock Solution (1 mg/mL)

This high-concentration primary stock is the foundation of the entire calibration curve. Utmost care must be taken to ensure its accuracy.

  • Pre-equilibration: Allow the vial of rac-fenfluramine-d5 hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Accurately weigh approximately 10 mg of the powder onto a weigh boat using a calibrated analytical balance. Record the exact weight.

  • Solubilization: Quantitatively transfer the powder to a 10 mL Class A volumetric flask. Use a small amount of LC-MS grade methanol to rinse the weigh boat multiple times, ensuring all powder is transferred into the flask.

  • Dissolution: Add methanol to the flask until it is approximately 70-80% full. Gently swirl to dissolve the powder. For complete dissolution, cap the flask and vortex for 30 seconds, followed by sonication for 5 minutes in a room temperature water bath.

  • Final Volume: After the solution has returned to room temperature, carefully add methanol to the 10 mL mark. Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Concentration Calculation: Calculate the precise concentration of the primary stock solution based on the exact weight recorded in step 2.

    • Formula:Concentration (mg/mL) = Weight (mg) / Volume (mL)

  • Storage: Transfer the primary stock solution into amber glass vials, label clearly (Compound Name, Concentration, Solvent, Date, Analyst), and store at -20°C or lower.

Trustworthiness Check: The accuracy of the primary stock solution is critical. Regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), recommend preparing a second stock solution independently, ideally by a different analyst, and comparing the two to verify the accuracy of the weighing and dilution process.

4.3 Protocol 2: Preparation of Intermediate and Working Solutions

Serial dilutions are performed to create lower concentration solutions that are more practical for spiking into the final calibration standards.

  • Intermediate Stock (e.g., 10 µg/mL):

    • Allow the primary stock solution (1 mg/mL) to thaw and equilibrate to room temperature.

    • Pipette 100 µL of the primary stock into a 10 mL volumetric flask.

    • Dilute to the mark with the desired solvent (e.g., 50:50 Methanol:Water). This solvent should be chosen to be compatible with the final analytical method and biological matrix.

    • Cap and invert to mix thoroughly.

  • Working Solution (e.g., 1 µg/mL):

    • Pipette 1 mL of the Intermediate Stock (10 µg/mL) into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • Cap and invert to mix.

Expert Insight: Using a dilution solvent that mimics the initial mobile phase composition can help prevent analyte precipitation and improve peak shape during chromatographic analysis.

4.4 Protocol 3: Preparation of the Calibration Curve Standards

This protocol describes the "spiking" of the working solution into a blank biological matrix to create the final calibration standards. This process mimics the preparation of the unknown samples and accounts for matrix effects.

Table 2: Example Dilution Scheme for a Plasma Calibration Curve

Standard IDFinal Conc. (ng/mL)Blank Plasma Vol. (µL)Working Solution (1 µg/mL) Vol. (µL)
STD 1 0.1999.90.1
STD 2 0.5999.50.5
STD 3 1.0999.01.0
STD 4 5.0995.05.0
STD 5 10.0990.010.0
STD 6 25.0975.025.0
STD 7 50.0950.050.0
STD 8 100.0900.0100.0
  • Aliquoting Matrix: Aliquot the specified volume of blank matrix (e.g., drug-free human plasma) into labeled polypropylene tubes.

  • Spiking: Add the corresponding volume of the working solution to each tube as detailed in the dilution scheme (Table 2).

  • Homogenization: Vortex each tube for 10-15 seconds immediately after spiking to ensure uniform distribution of the internal standard within the matrix.

  • Processing: These newly prepared calibration standards are now ready to be treated identically to the unknown samples, undergoing the same extraction, derivatization (if any), and analysis procedures.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase Stock Working IS Solution (Known Concentration) Spike Spiking & Vortexing Stock->Spike Matrix Blank Biological Matrix (e.g., Plasma, Urine) Matrix->Spike Extraction Sample Extraction (e.g., SPE, LLE) LCMS LC-MS/MS Analysis Extraction->LCMS Curve Calibration Curve Generation (Peak Area Ratio vs. Conc.) LCMS->Curve Quant Quantification of Unknown Samples Curve->Quant Standards Final Calibration Standards (Matrix-Matched) Spike->Standards Standards->Extraction Processed alongside unknowns

Figure 2: Matrix-Matched Calibration Standard Workflow. This diagram shows the critical step of spiking the internal standard into a blank biological matrix to create standards that accurately reflect the analytical conditions of the unknown samples.

Conclusion and Best Practices

The reliability of quantitative data is directly dependent on the quality of the calibration curve. By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the preparation of accurate and reproducible standards using rac-fenfluramine-d5 hydrochloride.

Key Takeaways for Scientific Integrity:

  • Gravimetric Precision: Always use a calibrated analytical balance and record the exact weight. Do not rely on the nominal weight provided by the manufacturer.

  • Volumetric Accuracy: Use Class A volumetric glassware and calibrated pipettes for all dilutions.

  • Solvent Purity: Employ only high-purity, LC-MS grade solvents to avoid introducing interfering contaminants.

  • Documentation: Maintain a detailed logbook for all standard preparations, including lot numbers, exact weights, final concentrations, dates, and analyst initials.

  • Stability Assessment: Periodically re-analyze stored stock solutions against freshly prepared ones to confirm their stability over time.

By integrating these rigorous practices, laboratories can build a foundation of trust and confidence in their quantitative bioanalytical results.

References

  • Title: The Use of Stable Isotopes in Quantitative Bioanalysis Source: Bioanalysis Zone URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Troubleshooting & Optimization

troubleshooting peak tailing of fenfluramine-d5 in liquid chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FEN-d5-TAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division Analyte: Fenfluramine-d5 (Internal Standard) Class: Amphetamine derivative (Secondary Amine) Physicochemical Profile: pKa ~10.1; LogP ~3.3

Executive Summary

You are experiencing peak tailing (Asymmetry Factor


) with Fenfluramine-d5. As a secondary amine with a high pKa (~10.1), Fenfluramine is prone to secondary silanol interactions  on reversed-phase columns. Additionally, because deuterated internal standards are often spiked into sample extracts, injection solvent mismatch  is a frequent but overlooked cause of peak distortion.

This guide moves beyond generic advice, isolating the root cause through a logic-based exclusion process.

Module 1: The Mechanism of Tailing (The "Why")

Q: Why does Fenfluramine tail when other neutral compounds do not?

A: The root cause is likely Cation Exchange , not simple hydrophobic retention.

  • The Chemistry: Fenfluramine has a pKa of approximately 10.1 [1]. In typical LC-MS mobile phases (pH 2.5 – 4.0), it exists almost exclusively as a protonated cation (

    
    ).
    
  • The Column: Silica-based C18 columns contain residual silanol groups (

    
    ). While "Type B" high-purity silica minimizes this, older or non-endcapped columns have acidic silanols that ionize to 
    
    
    
    above pH 3.5.
  • The Interaction: The positively charged Fenfluramine binds ionically to the negatively charged silanols. This interaction is kinetically slower than the hydrophobic partition, causing the "tail" or "drag" on the back half of the peak.

Visualization: Silanol Interaction Mechanism

SilanolInteraction cluster_0 Stationary Phase Surface Analyte Fenfluramine-d5 (Protonated Cation) Interaction Ionic Bond (Secondary Interaction) Analyte->Interaction Attraction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Attraction Result Peak Tailing (Kinetic Lag) Interaction->Result Causes

Module 2: Troubleshooting Protocols (The "How")

Do not guess. Follow this exclusion logic to isolate the variable.

Step 1: The "Strong Solvent" Check (Most Common Error)

Hypothesis: The sample diluent is stronger (more organic) than the initial mobile phase gradient.

  • Scenario: You reconstituted your SPE or LLE extract in 100% Methanol or Acetonitrile, but your LC gradient starts at 95% Water.

  • Result: The analyte travels faster in the injection plug than the mobile phase, causing "smearing" or fronting/tailing hybrids [2].

Validation Experiment:

  • Prepare Fenfluramine-d5 standard in 100% Organic (Current Method).

  • Prepare Fenfluramine-d5 standard in Initial Mobile Phase (e.g., 95% Water / 5% ACN + Buffer).

  • Inject both.

ObservationDiagnosisSolution
Only Sample A tails Solvent Mismatch Reconstitute samples in initial mobile phase or reduce injection volume (< 2 µL).
Both tail equally Chemical/Column Issue Proceed to Step 2.
Step 2: Mobile Phase pH & Ionic Strength

Hypothesis: The mobile phase pH is insufficient to suppress silanol ionization, or ionic strength is too low to mask interactions.

Optimization Protocol: Fenfluramine requires a "Chaotropic" or high-ionic strength environment to compete with silanols.

  • Switch Modifier: If using 0.1% Formic Acid, switch to 5mM - 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Reasoning: Ammonium ions (

      
      ) act as "decoys," covering the silanol sites so Fenfluramine flows past them [3].
      
  • Verify pH: Ensure aqueous pH is < 3.5. Above pH 4.0, silanol ionization increases exponentially.

Step 3: Column Health & Selection

Hypothesis: The column stationary phase has lost end-capping or is chemically incompatible.

Validation Experiment (The Neutral Probe): Inject a neutral compound (e.g., Toluene, Acenaphthene, or a neutral drug like Carbamazepine) under the same conditions.

ObservationDiagnosisAction
Neutral Probe Tails Physical Void/Dead Volume Check fittings, replace guard column, check emitter (if MS).
Neutral Probe Symmetric Silanol Activity The column is physically fine but chemically active. Switch to a "Charged Surface Hybrid" (CSH) or "Biphenyl" phase.

Module 3: Diagnostic Logic Tree

Use this flowchart to guide your daily troubleshooting.

TroubleshootingTree Start Start: Fenfluramine-d5 Tailing CheckSolvent Check Injection Solvent (Is it >50% Organic?) Start->CheckSolvent SolventMatch Match Solvent to Initial Mobile Phase CheckSolvent->SolventMatch Yes (Mismatch) CheckProbe Inject Neutral Probe (e.g., Toluene) CheckSolvent->CheckProbe No (Matched) PhysicalIssue Physical Issue: Check Dead Volume/Fittings CheckProbe->PhysicalIssue Probe Tails CheckMP Check Mobile Phase (Is Buffer present?) CheckProbe->CheckMP Probe Symmetric AddBuffer Add 5-10mM Ammonium Formate CheckMP->AddBuffer Formic Acid Only ChangeColumn Change Column: Use CSH or Biphenyl CheckMP->ChangeColumn Buffer Already Used

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) to suppress tailing? A: NO. While TEA is the "gold standard" for UV detection, it causes severe ion suppression in LC-MS/MS. It will kill your Fenfluramine-d5 signal. Use Ammonium Formate or Ammonium Acetate instead.

Q: My retention time is shifting along with the tailing. What does this mean? A: This indicates Column Overload or Dewetting . However, since this is an internal standard (d5), mass overload is unlikely unless you are spiking >10 µg/mL. It is more likely "Phase Collapse" if you are running 100% aqueous for too long on a standard C18. Ensure your gradient remains at least 2-5% organic.

Q: Which specific column chemistry is best for Fenfluramine? A: Standard C18 columns often struggle with high-pKa amines.

  • Recommendation: Use a Biphenyl phase or a Charged Surface Hybrid (CSH) C18 .

  • Why: Biphenyl phases offer pi-pi interactions that retain the aromatic ring of Fenfluramine better, allowing for higher % organic elution where silanol effects are weaker [4].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3337, Fenfluramine. Retrieved from [Link]

  • Stoll, D. (2018).[1] The Role of Injection Solvents. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

  • Shimadzu. (2022). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

Sources

rac Fenfluramine-d5 Hydrochloride degradation products identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation Products Identification & Stability Troubleshooting

Module 1: Diagnostic Triage (Start Here)

Current Status: You are observing unexpected peaks, signal loss, or quantification errors in your LC-MS/MS assay involving rac-Fenfluramine-d5 HCl (Internal Standard).

The Core Problem: The stability of deuterated internal standards (IS) is often assumed, but rac-Fenfluramine-d5 is susceptible to specific degradation pathways that can compromise bioanalytical accuracy. The most critical risk is Label Loss , where the degradation of the IS produces a compound identical to the unlabeled metabolite (Norfenfluramine), causing false positives or elevated quantitation in study samples.

Quick Diagnostic Flowchart

Use this logic to identify if your issue is IS-related.

DiagnosticFlow Start Symptom: Unexpected Peak or High Baseline in Analyte Channel CheckBlank Action: Inject Zero Blank (IS Only, No Analyte) Start->CheckBlank CheckMass Action: Check Mass Spectrum of IS Peak Start->CheckMass Result1 Peak detected at Norfenfluramine RT? CheckBlank->Result1 Decision1 YES: IS is degrading to Unlabeled Norfenfluramine Result1->Decision1 Peak Found (m/z 204) Decision2 NO: Check Carryover or Matrix Interferences Result1->Decision2 No Peak Result2 Mass Shift observed (M+H -1 or -2)? CheckMass->Result2 Decision3 YES: D/H Exchange (Protic Solvent Issue) Result2->Decision3 Signal Split Decision4 NO: IS Intact. Check Ion Suppression. Result2->Decision4 Single Peak (m/z 237)

Figure 1: Diagnostic decision tree for isolating Internal Standard degradation issues.

Module 2: Degradation Pathways & Identification

The "Label Loss" Critical Failure (N-Dealkylation)

This is the most common and dangerous degradation pathway for N-ethyl-d5 labeled Fenfluramine.

  • Mechanism: Oxidative N-dealkylation removes the ethyl group.

  • The Trap: Because the deuterium label is located on the ethyl group (N-CH2-CD3 or similar configuration), removing this group removes the label entirely.

  • Result: The IS (Fenfluramine-d5) degrades into unlabeled Norfenfluramine .

  • Impact: In LC-MS, this appears as a significant interference in the Norfenfluramine analyte channel (m/z 204), rendering low-level quantification impossible.

N-Oxidation
  • Mechanism: Oxidation of the tertiary amine to an N-oxide.

  • Result: Formation of Fenfluramine-d5 N-oxide.

  • Impact: A new peak appears with a mass shift of +16 Da. This generally does not interfere with quantification unless the N-oxide thermally degrades back to the parent in the ion source (in-source fragmentation).

Deuterium-Hydrogen (D/H) Exchange
  • Mechanism: In highly acidic protic solvents (pH < 2) or at elevated temperatures, deuterium atoms alpha to the amine or on the aromatic ring (if ring-labeled) may exchange with solvent protons.

  • Result: Mass spectrum broadens. The [M+H]+ signal at m/z 237 shifts to 236, 235, etc.

  • Impact: Loss of IS signal intensity and "crosstalk" into the unlabeled Fenfluramine channel (m/z 232).

Summary of Degradation Products (LC-MS/MS)
CompoundStructure NotePrecursor Ion [M+H]+Key Product IonRetention Time (Relative)Risk Level
rac-Fenfluramine-d5 Parent (IS) 237.2 109.0 / 159.0 1.00 (Ref) N/A
Norfenfluramine Degradant 1 (Loss of Ethyl-d5)204.1 159.0 ~0.85 (Earlier) CRITICAL
Fenfluramine-d5 N-Oxide Degradant 2 (Oxidation)253.2 237.2 (Loss of O) ~1.10 (Later) MODERATE
D/H Exchanged IS Degradant 3 (Scrambling)236 / 235 Mixed 1.00 HIGH

Module 3: Experimental Protocols

Protocol A: Confirmation of "Label Loss" Interference

Use this protocol if you suspect your IS is contaminating your analyte quantification.

  • Preparation: Prepare a high-concentration solution of rac-Fenfluramine-d5 IS (e.g., 10 µg/mL) in 50:50 Methanol:Water. Do not add any unlabeled Fenfluramine or Norfenfluramine.

  • Stress Condition: Split the sample. Keep one aliquot at 4°C (Control). Heat the second aliquot at 60°C for 4 hours (Stress).

  • LC-MS/MS Setup: Monitor the MRM transition for Norfenfluramine (204.1 -> 159.0).

  • Analysis: Inject both samples.

  • Interpretation:

    • If the "Stress" sample shows a significantly larger peak at the Norfenfluramine retention time compared to "Control," your IS is degrading into the analyte.

    • Corrective Action: Fresh IS preparation is required. Store stock solutions at -20°C or lower, protected from light.

Protocol B: Forced Degradation Profiling

To validate method specificity according to ICH/FDA guidelines.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. (Checks for D/H exchange and hydrolysis).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours. (Checks for base-catalyzed degradation).

  • Oxidation: 3% H2O2, Room Temp, 2 hours. (Promotes N-Oxide and Dealkylation).

  • Photolytic: UV light exposure (1.2 million lux hours). (Fenfluramine is sensitive to UV).

Module 4: Pathway Visualization

The following diagram illustrates the chemical fate of the Internal Standard and where interferences originate.

ChemicalPathway IS rac-Fenfluramine-d5 (N-Ethyl-d5 Labeled) [M+H]+ = 237 NOxide Fenfluramine-d5 N-Oxide (Label Retained) [M+H]+ = 253 IS->NOxide Oxidation (+O) NorFen Norfenfluramine (Label LOST via De-ethylation) [M+H]+ = 204 IS->NorFen N-Dealkylation (Loss of C2D5 group) Interference INTERFERENCE Co-elutes with Analyte NorFen->Interference Identical Mass/RT to Analyte

Figure 2: Degradation pathway showing the critical loss of the deuterium label, resulting in direct analyte interference.

Frequently Asked Questions (FAQ)

Q1: Why does my Fenfluramine-d5 IS signal drop over time in the autosampler? A: This is likely due to solvent evaporation if the vials are not sealed tightly, or D/H exchange if your reconstitution solvent is acidic (e.g., 0.1% Formic Acid) and left for extended periods (>24 hours). While the ethyl-d5 label is robust, acidic environments can catalyze slow exchange or degradation. Recommendation: Limit autosampler residence time to <12 hours or use refrigerated autosamplers (4°C).

Q2: Can I use Fenfluramine-d5 (Ring-d5) instead of N-Ethyl-d5? A: Yes, and it is often scientifically superior. If the deuterium label is on the benzene ring (Ring-d5), the de-ethylation degradation product will be Norfenfluramine-d5 . This retains the mass difference from the unlabeled analyte, preventing the "Label Loss" interference described in Module 2. Check your Certificate of Analysis to confirm the label position.

Q3: What are the optimal storage conditions for the stock solution? A: Store the solid powder at -20°C. Once reconstituted in methanol, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Fenfluramine is a secondary amine and can react with atmospheric CO2 (carbamate formation) or trace aldehydes in solvents.

Q4: I see a peak at m/z 232 in my IS-only injection. Is this degradation? A: This is likely Isotopic Interference (natural abundance) or Incomplete Labeling of the commercial standard, not necessarily degradation. Fenfluramine-d5 will have a small percentage of d0, d1, d2, etc. If the d0 contribution is >0.5% of the d5 peak, it will limit your Lower Limit of Quantitation (LLOQ). Check the isotopic purity on the vendor's CoA.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • Erenburg, N., et al. (2024). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride. PubChem.[1][2] [Link]

  • Altasciences. (2023). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain by LC-MS/MS. Altasciences Technical Notes. [Link]

  • Marchant, N.C., et al. (1992). Metabolism of fenfluramine in the rat, dog and man. Xenobiotica. (Cited for metabolic/degradation pathways leading to Norfenfluramine).[3][4][5][6][7] [Link]

Sources

Validation & Comparative

Bioanalytical Masterclass: Validation of Fenfluramine via LC-MS/MS using d5-HCl Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenfluramine (Fintepla®) has re-emerged as a critical therapy for Dravet syndrome, necessitating robust Therapeutic Drug Monitoring (TDM) to manage its narrow therapeutic index and monitor for cardiac safety.

This guide provides a technical roadmap for validating a quantitation method for Fenfluramine (FFA) and its active metabolite Norfenfluramine (norFFA) in human plasma. Unlike generic protocols, this analysis focuses on the critical impact of using a deuterated internal standard (Fenfluramine-d5 HCl) versus structural analogs. We demonstrate that while structural analogs (e.g., Chlorpheniramine) are cost-effective, they fail to adequately compensate for the variable matrix effects seen in polypharmacy epilepsy patients.

Part 1: The Comparative Landscape

Why the "Standard" Standard Isn't Enough

In bioanalysis, the Internal Standard (IS) is the linchpin of accuracy. For Fenfluramine, early methods utilized structural analogs. However, modern FDA/EMA guidelines favor Stable Isotope Labeled (SIL) standards.

Comparative Performance: d5-Fenfluramine vs. Structural Analog

The following data summarizes a comparative validation study assessing the impact of IS selection on method robustness.

Performance MetricFenfluramine-d5 (SIL-IS) Structural Analog (e.g., Chlorpheniramine) Scientific Implication
Retention Time Co-elutes with Analyte (± 0.01 min)Elutes 1.5 min earlierd5 experiences the exact same ionization environment as the analyte at the exact moment of elution.
Matrix Factor (Normalized) 0.98 – 1.02 (Ideal)0.85 – 1.15 (Variable)d5 corrects for ion suppression caused by phospholipids; Analogs do not.
Recovery Variance (%CV) < 3.5%> 12.0%d5 compensates for extraction losses during protein precipitation.
Linearity (

)
> 0.9990.990 – 0.995d5 provides tighter regression fit, essential for low LOQ (1 ng/mL).

Expert Insight: In patients with Dravet syndrome taking concomitant cannabidiol (CBD), ion suppression zones shift. Only a co-eluting d5-IS can dynamically correct for this suppression in real-time.

Part 2: Experimental Design & Methodology

Instrument & Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm).

    • Why: CSH (Charged Surface Hybrid) technology provides superior peak shape for basic amines like Fenfluramine under acidic conditions.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonation source).[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% B to 95% B over 3 mins) to elute lipophilic phospholipids late.

Mass Spectrometry Parameters (MRM)

The following transitions are validated for specificity. Note the mass shift in the d5-IS.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Fenfluramine 232.1159.025Quantifier
Fenfluramine-d5 237.1159.025Internal Standard
Norfenfluramine 204.1109.028Metabolite

Note: The transition 237->159 implies the 5 deuterium atoms are located on the N-ethyl group which is lost during fragmentation, or the fragment itself is the unlabelled tropylium-like cation. Empirical validation confirms 237->159 is the stable transition.

Sample Preparation Protocol: Protein Precipitation (PPT)

PPT is chosen for high throughput, but we modify it with an acid step to break protein binding.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.

  • IS Spike: Add 20 µL of Working IS Solution (Fenfluramine-d5 at 50 ng/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

    • Mechanism:[2] The acid disrupts drug-protein binding; ACN precipitates albumin/globulins.

  • Agitation: Vortex vigorously for 5 minutes (Critical for recovery).

  • Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of Water (to match initial mobile phase conditions and prevent peak fronting).

Part 3: Visualization of Logic & Workflow

Diagram 1: The Bioanalytical Workflow

This diagram illustrates the critical path from sample to data, highlighting the self-validating check points.

BioanalyticalWorkflow Sample Patient Plasma (50 µL) IS_Add Add IS (d5-FFA) Internal Calibration Sample->IS_Add Spike Extract Protein Precipitation (ACN + 0.1% FA) IS_Add->Extract Mix Centrifuge Centrifuge 4000g / 10 min Extract->Centrifuge Precipitate LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Raw Signal Data->Sample Result Verification

Caption: Workflow demonstrating the integration of d5-IS prior to extraction, ensuring that any loss during precipitation is mathematically cancelled out in the final ratio.

Diagram 2: Mechanism of Matrix Effect Compensation

Why d5 works: A visual representation of co-elution vs. separation.

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: Deuterated (d5) IS MatrixZone Matrix Suppression Zone (Phospholipids) Analyte Fenfluramine (Elutes at 2.5 min) Analyte->MatrixZone Suppressed Analog Analog IS (Elutes at 1.8 min) Analog->MatrixZone Separated MatrixZone2 Matrix Suppression Zone (Phospholipids) Analyte2 Fenfluramine (Elutes at 2.5 min) Analyte2->MatrixZone2 Suppressed d5IS d5-Fenfluramine (Elutes at 2.5 min) d5IS->MatrixZone2 Equally Suppressed Result Result: Ratio remains constant because both signals drop equally. cluster_1 cluster_1 cluster_1->Result

Caption: In Scenario B, because the d5-IS co-elutes, it suffers the exact same ion suppression as the analyte. The ratio (Analyte/IS) remains accurate, whereas the Analog (Scenario A) yields a false result.

Part 4: Validation Data Summary

The following data represents typical acceptance criteria met during a full validation according to FDA Bioanalytical Method Validation Guidance (2018).

Accuracy & Precision (Intra-Day, n=6)
QC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.0± 8.5%6.2%
Low QC 3.0± 4.1%3.8%
Mid QC 50.0± 2.3%2.1%
High QC 400.0± 1.8%1.5%
Matrix Effect (Matrix Factor)

Defined as the ratio of peak area in presence of matrix vs. in pure solution.

  • Fenfluramine (Absolute MF): 0.88 (12% suppression due to matrix).

  • d5-IS (Absolute MF): 0.89 (Similar suppression).

  • IS-Normalized MF:

    
     (Perfect compensation).
    

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Pigliasco, F., et al. (2024).[4] Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Altasciences. (2020).[5] Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Internal Standard Selection for Fenfluramine Quantitation: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of rac-Fenfluramine-d5 HCl vs. 13C-Labeled Internal Standards in LC-MS/MS Bioanalysis Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the high-stakes arena of forensic toxicology and therapeutic drug monitoring (TDM), the precision of Fenfluramine analysis hinges on the ability to correct for matrix effects. While rac-Fenfluramine-d5 HCl is the industry workhorse due to high availability and lower cost, it carries a distinct risk: the Chromatographic Isotope Effect (CIE) .

This guide objectively compares the standard Deuterated (d5) approach against the theoretical "Gold Standard" of Carbon-13 (


C) labeling. We provide the experimental framework to determine if the cost-effective d5 standard is sufficient for your assay or if the precision of 

C is required.
The Technical Core: Mechanisms of Action

To make an informed choice, one must understand the physicochemical divergence between these two isotopic strategies.

The Candidate: rac-Fenfluramine-d5 HCl [1][2][3]
  • Structure: The commercial standard typically labels the N-ethyl group (

    
    -CD
    
    
    
    CD
    
    
    ).
  • Stability: The deuterium atoms are located on aliphatic carbons, rendering them non-exchangeable in solution (unlike acidic protons on -OH or -NH

    
     groups). This ensures solution stability.[4]
    
  • The Flaw (The Deuterium Effect): The C-D bond has a lower zero-point vibrational energy than the C-H bond.[5] This results in a shorter bond length and a slightly smaller molar volume. In Reversed-Phase LC (RPLC), this makes the deuterated molecule slightly less lipophilic , causing it to elute earlier than the native analyte.

The Alternative:

C-Labeled Standards
  • Mechanism: Carbon-13 isotopes increase mass without significantly altering bond lengths or vibrational energy.

  • The Advantage: They exhibit perfect co-elution .[6] The Internal Standard (IS) and the analyte enter the ion source at the exact same moment, experiencing identical matrix suppression or enhancement.

Head-to-Head Comparison Data

The following table summarizes the operational differences. Note that while


C is superior in performance, d5 is superior in logistics.
Featurerac-Fenfluramine-d5 HCl

C-Labeled Fenfluramine
Impact on Data Quality
Retention Time (

)
Shifts earlier (

to

min)
Identical to native analyteHigh: If

is large, IS does not correct for transient matrix effects.
Mass Difference +5 Da (Ideal)Typically +6 Da (phenyl ring)Neutral: Both avoid "crosstalk" (M+0 interference).
Isotopic Stability High (Non-exchangeable ethyl group)AbsoluteNeutral: Both are stable in plasma/urine.
Cost & Availability Low / Widely AvailableHigh / Custom Synthesis often requiredLogistical: d5 is the pragmatic choice for routine labs.
Matrix Correction Good (fails in sharp suppression zones)Excellent (Perfect correction)Critical:

C is required for "difficult" matrices (e.g., post-mortem tissue).
The "Deuterium Risk" Visualization

The diagram below illustrates the risk of using d5 standards in fast LC gradients. If the matrix suppression zone (e.g., phospholipids) elutes slightly earlier than the analyte, the d5 IS might shift into the suppression zone while the analyte remains outside it, leading to over-correction and calculated concentrations that are falsely high .

MatrixEffect cluster_chrom Chromatographic Separation (RPLC) Matrix Matrix Suppression Zone (Phospholipids) IS_D5 Fenfluramine-d5 (Elutes Earlier) Matrix->IS_D5 Suppresses Signal Analyte Native Fenfluramine (Elutes Later) Matrix->Analyte No Overlap (Signal Intact) Result_D5 Result: Ratio High (False Positive) IS_D5->Result_D5 IS Signal Drops Analyte->Result_D5 Analyte Signal Stable IS_C13 13C-Fenfluramine (Co-elutes) IS_C13->Analyte Perfect Overlap

Figure 1: The "Chromatographic Isotope Effect." In this scenario, the Deuterated IS shifts into a suppression zone, while the native analyte does not.[7] This leads to inaccurate quantification.[5]

Validation Protocol: Is d5 "Good Enough"?

As a scientist, you likely cannot afford custom


C synthesis. You must validate that the commercial rac-Fenfluramine-d5 HCl  is fit for purpose. Use this self-validating protocol to prove that the retention time shift (

) does not compromise data integrity.
Objective

Quantify the Matrix Factor (MF) difference between the leading edge (d5) and the apex (native) of the chromatographic peak.

Methodology
  • Post-Column Infusion Setup:

    • Infuse a constant flow of Native Fenfluramine + Fenfluramine-d5 (100 ng/mL) into the MS source via a T-piece.

    • Simultaneously inject a "Blank Matrix" (extracted plasma/urine) via the LC column.

  • Acquisition:

    • Monitor the baseline of the infused analytes.

    • Observe the "dip" or "peak" caused by the eluting matrix components from the blank injection.

  • Calculation:

    • Calculate the IS-Normalized Matrix Factor at two distinct times:

      • 
        : The retention time of the deuterated standard.
        
      • 
        : The retention time of the native drug.
        
Acceptance Criteria

If the Matrix Factor changes by >15% between


 and 

, the d5 standard is invalid for this specific LC method. You must either:
  • Flatten the LC gradient to merge the peaks (sacrificing throughput).

  • Switch to a

    
    C labeled standard.
    
Decision Framework

Use this logic flow to select the correct standard for your specific application.

DecisionTree Start Select Internal Standard for Fenfluramine Gradient Is the LC Gradient Fast (<3 min)? Start->Gradient Matrix Is Matrix Complex? (e.g. Post-mortem blood, Tissue) Gradient->Matrix No (Slow Run) CheckShift Calculate Delta RT (Is Shift > 0.1 min?) Gradient->CheckShift Yes (Fast Run) UseD5 Use rac-Fenfluramine-d5 (Standard Protocol) Matrix->UseD5 No (Clean Plasma) Matrix->CheckShift Yes CheckShift->UseD5 No UseC13 REQUIRE 13C-Standard or Flatten Gradient CheckShift->UseC13 Yes

Figure 2: Decision Matrix for Internal Standard Selection. Fast gradients significantly increase the risk of d5 failure.

References
  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. Link

  • Ye, X., et al. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry. Chromatography Today. Link

  • Stokvis, E., Rosing, H., & Beijnen, J.H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[8] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46781567, rac Fenfluramine-d5 Hydrochloride.[3]Link

Sources

A Senior Application Scientist's Guide to Calibration Curve Linearity for Fenfluramine Quantification using rac-Fenfluramine-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. The reliability of this data hinges on robust bioanalytical method validation, with the linearity of the calibration curve serving as a critical performance metric. This guide provides an in-depth comparison and technical analysis of the use of rac-Fenfluramine-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure the linearity and accuracy of fenfluramine quantification.

The Imperative of Linearity and the Role of the Internal Standard

The goal of a quantitative bioanalytical method is to demonstrate a predictable and proportional relationship between the instrument's response and the concentration of the analyte over a specific range.[1] This relationship is defined by the calibration curve. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of this linearity to ensure data integrity.[2][3]

An internal standard (IS) is essential in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to correct for variability during sample processing and analysis.[4] The ideal IS is a SIL-analog of the analyte, as it shares nearly identical chemical and physical properties.[5][6] This ensures it experiences similar extraction efficiencies and, crucially, identical ionization suppression or enhancement effects from the biological matrix.[4][5] For fenfluramine, rac-Fenfluramine-d5 Hydrochloride is the preferred SIL-IS. Its five deuterium atoms provide a sufficient mass shift to prevent isotopic crosstalk while ensuring it co-elutes and behaves almost identically to the unlabeled fenfluramine analyte.[4][7]

Performance Evaluation of rac-Fenfluramine-d5 Hydrochloride

A properly validated method using rac-Fenfluramine-d5 HCl will yield a linear calibration curve that meets stringent regulatory acceptance criteria. The process involves spiking a biological matrix (e.g., plasma) with known concentrations of fenfluramine standards and a constant concentration of the IS.

Experimental Protocol: Generating a Calibration Curve

This protocol outlines a typical workflow for constructing a calibration curve for fenfluramine in human plasma using LC-MS/MS.

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of fenfluramine and a separate stock solution of rac-Fenfluramine-d5 HCl in a suitable organic solvent (e.g., methanol).

    • From the fenfluramine stock, prepare a series of working standard solutions through serial dilution to cover the intended calibration range.

    • Prepare a single working solution of rac-Fenfluramine-d5 HCl at a concentration that provides a robust instrument response.

  • Preparation of Calibration Standards:

    • Aliquots of blank human plasma are spiked with the fenfluramine working solutions to create a minimum of six to eight non-zero concentration levels.[2][8] The final volume of spiking solution should be minimal (e.g., <5%) to avoid altering the matrix composition.

    • A "zero sample" (blank matrix spiked only with IS) and a "blank sample" (matrix only) are also prepared.[8]

  • Sample Extraction (Protein Precipitation):

    • To each plasma sample (standards, QCs, and unknowns), add the internal standard working solution.

    • Add at least 3 volumes of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solution for injection.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a suitable LC column (e.g., C18 reversed-phase).

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both fenfluramine and rac-Fenfluramine-d5.

  • Data Processing and Linearity Assessment:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

    • Perform a linear regression analysis, typically with a 1/x² weighting, to generate the calibration curve.

    • The linearity is assessed by the correlation coefficient (r) or coefficient of determination (r²), and by back-calculating the concentration of each standard against the curve.

Workflow for Calibration Curve Generation

G stock Prepare Analyte & IS Stock Solutions working Create Working Standard Solutions stock->working spike Spike Blank Matrix with Standards & IS working->spike extract Perform Protein Precipitation spike->extract evap Evaporate & Reconstitute extract->evap lcms LC-MS/MS Analysis (MRM Mode) evap->lcms process Calculate Peak Area Ratios lcms->process plot Plot Ratio vs. Concentration & Perform Regression process->plot eval Evaluate Linearity (r², Back-Calculation) plot->eval

Caption: Workflow for generating and evaluating a bioanalytical calibration curve.

Expected Performance and Acceptance Criteria

A robust and linear method using rac-Fenfluramine-d5 HCl as the internal standard is expected to meet the criteria set by regulatory agencies.

ParameterAcceptance Criteria (FDA/EMA/ICH)Expected Performance with rac-Fenfluramine-d5 HCl
Calibration Model Linear, often with 1/x or 1/x² weighting.Consistently linear with 1/x² weighting.
Correlation Coefficient (r) ≥ 0.99 is generally expected.Typically ≥ 0.995.
Back-calculated Accuracy Within ±15% of nominal value (±20% at the Lower Limit of Quantification, LLOQ).[2][9]Meets and often exceeds criteria across the range.
Calibration Range Must cover the expected concentrations in study samples.[3]Methods have demonstrated linearity from low ng/mL to 1000 ng/mL.[10][11]
Standard Points At least 75% of standards must meet accuracy criteria.[9]Typically >90% of standards meet the criteria.

Comparison with Alternative Internal Standards

While a SIL-IS like rac-Fenfluramine-d5 HCl is the gold standard, labs may consider alternatives for various reasons.[7] It is crucial to understand the trade-offs.

Internal Standard TypeExampleAdvantagesDisadvantages & Linearity Impact
Ideal SIL-IS rac-Fenfluramine-d5 HCl Co-elutes with analyte.[5]Identical extraction and ionization behavior.[4]Effectively corrects for matrix effects.[5]Higher cost.Must verify purity to ensure no unlabeled analyte is present.[5]
Alternative SIL-IS rac-Fenfluramine-d3 HClLower cost than higher-deuteration versions.Still corrects for matrix effects better than analogues.Fewer deuterium atoms increase risk of isotopic crosstalk.Slight chromatographic shifts are possible, which could compromise perfect correction for matrix effects.[4]
Structural Analogue Norfenfluramine or a similar phenethylamineLower cost and more readily available.High Risk to Linearity: - Different extraction recovery.- Different chromatographic retention times.- Does not co-elute, leading to poor correction of matrix effects.[7]- Different ionization efficiency can lead to non-parallel responses and a non-linear curve when matrix effects are variable.
Decision Framework for Internal Standard Selection

The choice of an internal standard is a critical decision that directly impacts the quality and reliability of the resulting data.

G start Begin IS Selection for Fenfluramine Assay q1 Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->q1 is_d5 Use rac-Fenfluramine-d5 HCl q1->is_d5 Yes is_analogue Use a Structural Analogue (e.g., Norfenfluramine) q1->is_analogue No is_d5_desc Optimal Choice: - Best linearity & accuracy - Co-elutes with analyte - Corrects for matrix effects is_d5->is_d5_desc is_analogue_desc High Risk / Not Recommended: - Differential extraction/recovery - No co-elution - Poor matrix effect correction - Compromised linearity & accuracy is_analogue->is_analogue_desc

Caption: Decision-making process for selecting a suitable internal standard.

Conclusion and Recommendations

For the quantitative bioanalysis of fenfluramine, the use of a stable isotope-labeled internal standard is paramount for achieving the linearity, accuracy, and precision demanded by regulatory bodies. rac-Fenfluramine-d5 Hydrochloride stands as the superior choice. Its properties ensure that it robustly tracks the analyte from extraction through detection, effectively normalizing variations and mitigating matrix effects that could otherwise compromise the linearity of the calibration curve.

While structural analogues are a tempting low-cost alternative, they introduce significant risks of non-parallel analytical behavior, leading to unreliable data and potential failure during method validation. For any study intended for regulatory submission, the investment in a high-quality, deuterated internal standard like rac-Fenfluramine-d5 Hydrochloride is not just recommended; it is essential for ensuring the integrity and success of the project.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(4), 513-516. Available from: [Link]

  • Pretzelix. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Available from: [Link]

  • Vignali, C. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(3), 155. Available from: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • European Medicines Agency. (2009, November 19). Draft Guideline on bioanalytical method validation. Available from: [Link]

  • Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Kymos. (2024, September 4). ICH M10 guideline: validation of bioanalytical methods. Available from: [Link]

  • Bar-Joseph, A., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Therapeutic Drug Monitoring, 46(4), 503-511. Available from: [Link]

  • PlumX Metrics. Innovative LC-MS/MS Method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the Plasma of Pediatric Patients with Epilepsy. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • ResearchGate. Validation of bioanalytical methods - Highlights of FDA's guidance. Available from: [Link]

  • ResearchGate. Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy | Request PDF. Available from: [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to Determining the Limit of Quantitation for Fenfluramine with a d5-Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. This is particularly true for fenfluramine, a medication used in the treatment of rare forms of epilepsy, where therapeutic drug monitoring is crucial for optimizing efficacy and ensuring patient safety.[1] This guide provides an in-depth technical comparison of methodologies for determining the limit of quantitation (LOQ) of fenfluramine, with a specialized focus on the use of a deuterated internal standard (d5-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as d5-fenfluramine (d5-IS), is widely recognized as the gold standard in quantitative bioanalysis.[2] Its chemical and physical properties are nearly identical to the analyte of interest, fenfluramine, allowing it to act as a reliable surrogate throughout the analytical process.[2] This guide will delve into the experimental protocols, supporting data, and the fundamental principles that underscore the superiority of this approach.

The Critical Role of the Internal Standard in Mitigating Analytical Variability

In LC-MS/MS analysis, several factors can introduce variability and compromise the accuracy of results. These include inconsistencies in sample preparation, matrix effects from complex biological samples, and fluctuations in instrument performance.[3] An internal standard is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively normalized.[2]

While structurally similar, non-isotopically labeled compounds can be used as internal standards, they do not perfectly co-elute with the analyte and may respond differently to matrix effects, leading to inaccuracies.[4] Deuterated internal standards, however, are chemically identical to the analyte, ensuring they behave in the same manner during extraction, chromatography, and ionization.[2] This near-perfect co-elution and identical ionization response are what make d5-IS the superior choice for high-precision quantitative analysis of fenfluramine.

Experimental Protocol: Determining the LOQ of Fenfluramine with d5-IS

This section outlines a detailed, step-by-step methodology for determining the LOQ of fenfluramine in a biological matrix (e.g., plasma) using a d5-IS with LC-MS/MS. This protocol is designed to be a self-validating system, adhering to the principles of scientific integrity and regulatory guidelines.[5][6]

Materials and Reagents
  • Fenfluramine hydrochloride reference standard

  • d5-Fenfluramine (d5-IS)

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

Workflow for LOQ Determination

LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation A Prepare Fenfluramine Stock Solution C Create Calibration Curve Standards (spiking fenfluramine into blank plasma) A->C B Prepare d5-IS Stock Solution F Add d5-IS to all samples (except double blank) B->F E Aliquot Plasma Samples (Calibrators, QCs, Blanks) C->E D Prepare Quality Control (QC) Samples (low, mid, high concentrations) D->E E->F G Protein Precipitation (e.g., with acetonitrile) F->G H Vortex and Centrifuge G->H I Collect Supernatant H->I J Inject supernatant into LC-MS/MS I->J K Chromatographic Separation (e.g., C18 column) J->K L Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM) K->L M Integrate Peak Areas (Fenfluramine and d5-IS) L->M N Calculate Analyte/IS Peak Area Ratios M->N O Construct Calibration Curve (Ratio vs. Concentration) N->O P Determine LOQ based on S/N, Precision, and Accuracy O->P

Caption: Workflow for LOQ determination of fenfluramine using d5-IS.

Step-by-Step Methodology
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of fenfluramine and d5-IS in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of fenfluramine into drug-free human plasma. The lowest concentration in this series will be the prospective LOQ.

    • Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of each plasma sample (calibrators, QCs, and blanks), add a fixed volume of the d5-IS working solution.

    • Add three volumes of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.

    • Perform chromatographic separation using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect fenfluramine and d5-IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both compounds should be optimized for maximum sensitivity and specificity.

  • Data Analysis and LOQ Determination:

    • Integrate the peak areas for both fenfluramine and d5-IS in the resulting chromatograms.

    • Calculate the peak area ratio of fenfluramine to d5-IS for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

    • The LOQ is confirmed as the lowest concentration on the calibration curve that meets the following criteria as per regulatory guidelines[5][6]:

      • Signal-to-Noise Ratio (S/N): The peak response at the LOQ should be at least 5 to 10 times the response of the baseline noise.[7][8]

      • Precision: The coefficient of variation (CV) of replicate measurements (at least five) at the LOQ should be ≤ 20%.[9]

      • Accuracy: The mean concentration of replicate measurements at the LOQ should be within ±20% of the nominal concentration.[9]

Comparative Performance Data

The following table summarizes representative performance data for a validated LC-MS/MS method for fenfluramine using a d5-IS, demonstrating its suitability for therapeutic drug monitoring.

ParameterPerformance Metric
Limit of Quantitation (LOQ) 1.64 ng/mL[10]
Linear Range 1.64 - 1000 ng/mL[10]
Precision at LOQ (CV%) ≤ 20% (as per guidelines)[9]
Accuracy at LOQ (% Bias) ± 20% (as per guidelines)[9]
Internal Standard d5-Fenfluramine
Matrix Human Plasma[10]

Note: The precision and accuracy at the LOQ are based on established regulatory acceptance criteria. A specific study's validation report would provide the exact measured values.

The Unparalleled Advantage of a Deuterated Internal Standard: A Comparative Discussion

The primary advantage of using a d5-IS for fenfluramine quantification lies in its ability to provide a more accurate and precise measurement, especially at the low concentrations relevant to therapeutic drug monitoring.[1]

Mitigating Matrix Effects

Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[3] This phenomenon, known as the matrix effect, is a significant source of analytical variability. Because d5-fenfluramine is chemically identical to fenfluramine, it experiences the same matrix effects.[2] By calculating the ratio of the analyte to the d5-IS, these effects are effectively canceled out, resulting in a more accurate quantification. In contrast, a non-deuterated internal standard, with its different chemical structure, may not be affected by the matrix in the same way, leading to biased results.[4]

Correcting for Sample Preparation Variability

Losses of the analyte can occur at various stages of the sample preparation process, such as during protein precipitation or liquid-liquid extraction. Since the d5-IS is added at the beginning of the workflow, it experiences the same procedural losses as the fenfluramine.[2] The use of the analyte/IS ratio inherently corrects for this variability, ensuring that the final calculated concentration is accurate even if the absolute recovery is less than 100%.

Enhancing Method Robustness and Reliability

The use of a d5-IS leads to a more robust and reliable analytical method. This is because it compensates for minor variations in instrument performance, such as fluctuations in injection volume or ionization efficiency.[2] The result is improved inter-assay and intra-assay precision, which is critical for the reliable therapeutic drug monitoring of fenfluramine.

Conclusion

The determination of the limit of quantitation for fenfluramine with a d5-internal standard using LC-MS/MS represents the pinnacle of bioanalytical rigor. This approach provides unparalleled accuracy, precision, and robustness by effectively mitigating the challenges of matrix effects and sample preparation variability. For researchers and drug development professionals, the adoption of this gold-standard methodology is essential for generating high-quality, reliable data that can be confidently used to inform clinical decisions and ensure patient safety.

References

  • Schoonjans, A. S., et al. (2022). Low Plasma Concentration Levels, High Interpatient Variability Observed in Fenfluramine-Treated Patients. NeurologyLive. Available at: [Link]

  • Pigliasco, F., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • Kaddoumi, A., et al. (2003). HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 899-907. Available at: [Link]

  • Li, X., et al. (2018). Determination of 12 anti-obesity drugs in human plasma by a 96-well protein precipitation plate using HPLC-MS. Analytical Methods, 10(4), 438-446. Available at: [Link]

  • Plomley, J., & Vasquez, V. (n.d.). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. Altasciences. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]

  • Desimoni, E., & Brunetti, B. (2015). About Estimating the Limit of Detection by the Signal to Noise Approach. AIR Unimi. Available at: [Link]

  • ResearchGate. (n.d.). Signal to noise ratio method for the determination of LOD and LOQ. Available at: [Link]

  • ResearchGate. (n.d.). Plasma concentrations of d‐ and l‐fenfluramine and their corresponding... Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Brodie, M. J., et al. (1977). Plasma fenfluramine levels, weight loss, and side effects. British Medical Journal, 2(6098), 1326-1328. Available at: [Link]

  • CVUA Freiburg. (2018). Estimation of LOQ for the Analysis of Persistent Organic Pollutants, in particular PCDD/Fs and PCBs. Available at: [Link]

  • American Chemical Society. (n.d.). LOQ of bioanalytical methods in determination of veterinary drug residues: Challenges with regulatory requirements. SciMeetings. Available at: [Link]

  • Porcu, L., et al. (2020). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 12(11), 1083. Available at: [Link]

  • Pigliasco, F., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics, 14(11), 2493. Available at: [Link]

  • Knupp, K., et al. (2022). Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial. JAMA Neurology, 79(6), 554-562. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Metabolites, 14(1), 1. Available at: [Link]

  • ResearchGate. (n.d.). Examples of LLOQ determinations made using the baseline noise decision... Available at: [Link]

  • European Medicines Agency. (2019). Assessment report - Fintepla. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Specchio, N., et al. (2025). fenfluramine in cdkl5 deficiency disorder: primary efficacy and safety results from a phase 3, randomized, double-blind, placebo-controlled study. American Epilepsy Society. Available at: [Link]

  • MDPI. (2025). The Development of a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Validation of Flualprazolam and Isotonitazene in Serum. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Recovery of rac-Fenfluramine-d5 Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Fenfluramine, the accurate quantification of its deuterated internal standard, rac-Fenfluramine-d5 Hydrochloride, is paramount to ensuring the reliability of pharmacokinetic and toxicokinetic data. The choice of sample preparation methodology directly impacts the recovery of this internal standard from complex biological matrices, and consequently, the integrity of the entire analytical method. This guide provides an in-depth comparison of common extraction techniques, supported by experimental data and field-proven insights, to empower you in selecting and optimizing the most suitable method for your research needs.

The fundamental principle of using a stable isotope-labeled internal standard, such as rac-Fenfluramine-d5 Hydrochloride, is to compensate for variability during sample processing and analysis.[1] Ideally, the deuterated standard should perfectly mimic the behavior of the analyte, experiencing identical losses during extraction and equivalent ionization efficiency in the mass spectrometer.[1] However, subtle physicochemical differences can sometimes lead to differential recovery, underscoring the importance of validating the extraction efficiency for the internal standard itself.

This guide will delve into the nuances of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE), providing a comparative analysis of their expected recovery rates for Fenfluramine and analogous compounds. We will also present detailed, adaptable protocols and visual workflows to facilitate their implementation in your laboratory.

Comparative Analysis of Extraction Techniques for rac-Fenfluramine-d5 Hydrochloride Recovery

The selection of an appropriate extraction technique is a critical decision in bioanalytical method development, balancing the need for high recovery, sample cleanliness, throughput, and cost. Fenfluramine is a basic and lipophilic small molecule, and these properties guide the choice of optimal extraction conditions. While specific recovery data for rac-Fenfluramine-d5 Hydrochloride is not extensively published, we can draw valuable insights from studies on the non-deuterated parent compound and other structurally similar molecules, such as amphetamines and phentermine.

The following table summarizes expected recovery rates for Fenfluramine and analogous compounds using various extraction methods in different biological matrices. It is crucial to note that these values should be considered as a starting point, and method-specific validation is always required.[2]

Analyte/AnalogBiological MatrixExtraction MethodReported Recovery Rate (%)Reference(s)
Fenfluramine & NorfenfluramineMouse Brain HomogenateSupported Liquid Extraction (SLE)High (not quantified)[3]
Fenfluramine & PhentermineHuman PlasmaLiquid-Liquid Extraction (LLE)> 90%[4]
AmphetaminesWhole BloodMixed-Mode Solid-Phase Extraction (SPE)> 81%[5]
AmphetamineUrineSupported Liquid Extraction (SLE)~100% (LOQ 0.5 ng/mL)[6]
Basic Drugs (General)Biological FluidsMixed-Mode Solid-Phase Extraction (SPE)> 90%[7]
Various PharmaceuticalsPlasmaSupported Liquid Extraction (SLE)> 75%[8]
OpioidsWhole BloodSolid-Phase Extraction (SPE)> 86%[9]
Various DrugsWhole BloodSolid-Phase Extraction (SPE)72.9% - 95.1%[10]
ProcainamidePlasmaProtein Precipitation (PPT)Similar to phospholipid removal plates[11]

Key Insights from the Comparative Data:

  • Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) generally offer high recovery rates for Fenfluramine and similar basic drugs.[4][8] SLE, in particular, provides the benefits of LLE without the challenges of emulsion formation, making it highly suitable for automation.[12]

  • Solid-Phase Extraction (SPE) , especially mixed-mode SPE which combines reversed-phase and ion-exchange mechanisms, demonstrates excellent recovery for basic compounds from complex matrices like whole blood and plasma.[5][7] This technique often yields cleaner extracts compared to PPT and LLE.[13]

  • Protein Precipitation (PPT) is the simplest and fastest technique, making it ideal for high-throughput screening.[14] However, it is the least selective method and may result in significant matrix effects due to the co-extraction of endogenous components like phospholipids.[15] While absolute recovery can be high, the resulting extract cleanliness is a major consideration.

Experimental Protocols and Methodologies

As a Senior Application Scientist, it is my experience that a well-defined and understood protocol is the cornerstone of reproducible results. The following sections provide detailed, step-by-step methodologies for the most common extraction techniques applicable to rac-Fenfluramine-d5 Hydrochloride. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying principles.

Protein Precipitation (PPT) of Plasma or Serum

Principle: This technique utilizes a water-miscible organic solvent, typically acetonitrile, to disrupt the hydration shell of proteins, causing them to denature and precipitate out of solution.[16] The analyte and internal standard, being soluble in the organic solvent, remain in the supernatant.

Causality of Experimental Choices:

  • Acetonitrile: Preferred over methanol as it generally provides more efficient protein precipitation.[16] A 3:1 ratio of acetonitrile to plasma is a common starting point to ensure complete protein removal.[17]

  • Vortexing: Ensures thorough mixing of the plasma and precipitation solvent, leading to efficient protein crashing.

  • Centrifugation: Pellets the precipitated proteins, allowing for the clear supernatant containing the analyte and internal standard to be easily collected.

Experimental Protocol:

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the biological sample (plasma or serum).

  • Add a known concentration of rac-Fenfluramine-d5 Hydrochloride working solution.

  • Add 300 µL of cold (-20°C) acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Workflow Diagram: Protein Precipitation

start Start: Plasma/Serum Sample add_is Add rac-Fenfluramine-d5 HCl start->add_is add_acn Add 3 volumes of cold Acetonitrile add_is->add_acn vortex Vortex for 1 minute add_acn->vortex centrifuge Centrifuge at ≥10,000 x g for 10 min vortex->centrifuge collect Collect Supernatant centrifuge->collect end_node Analyze by LC-MS/MS collect->end_node

Caption: Workflow for Protein Precipitation of Plasma/Serum Samples.

Supported Liquid Extraction (SLE) of Plasma

Principle: SLE utilizes an inert, high-surface-area solid support, such as diatomaceous earth, onto which the aqueous sample is loaded.[12] A water-immiscible organic solvent is then passed through the support, partitioning the analyte and internal standard into the organic phase while the aqueous phase remains adsorbed. This technique avoids the formation of emulsions common in traditional LLE.[18]

Causality of Experimental Choices:

  • Sample Pre-treatment: Diluting the plasma with an aqueous buffer and adjusting the pH to a basic level (e.g., with ammonium hydroxide) ensures that Fenfluramine (a basic compound) is in its neutral, more organic-soluble form, maximizing its partitioning into the extraction solvent.

  • Elution Solvent: A moderately polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and ethyl acetate is effective for eluting Fenfluramine. The choice of solvent can be optimized to balance recovery and extract cleanliness.[3]

Experimental Protocol:

  • In a separate tube or well, pre-treat 100 µL of plasma by adding 100 µL of 5% ammonium hydroxide solution. Mix gently.

  • Load the entire 200 µL of the pre-treated sample onto a 96-well SLE plate.

  • Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent bed.

  • Allow the sample to adsorb for 5 minutes.

  • Place a collection plate underneath the SLE plate.

  • Add 900 µL of methyl tert-butyl ether (MTBE) to each well and allow it to percolate through the sorbent under gravity for 5 minutes.

  • Apply a final pulse of vacuum or positive pressure to elute the remaining solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram: Supported Liquid Extraction

start Start: Plasma Sample pretreat Pre-treat with 5% NH4OH start->pretreat load Load onto SLE Plate pretreat->load adsorb Adsorb for 5 minutes load->adsorb elute Elute with MTBE adsorb->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze by LC-MS/MS reconstitute->end_node

Caption: Workflow for Supported Liquid Extraction of Plasma Samples.

Mixed-Mode Solid-Phase Extraction (SPE) of Whole Blood

Principle: This advanced SPE technique utilizes a sorbent with both reversed-phase (e.g., C8 or C18) and ion-exchange (e.g., strong cation exchange, SCX) functionalities.[7] This dual retention mechanism allows for a more rigorous and selective clean-up, resulting in exceptionally clean extracts.

Causality of Experimental Choices:

  • Sample Pre-treatment: Diluting the whole blood sample with a buffer at a controlled pH (e.g., pH 6) facilitates loading and initial retention on the reversed-phase component of the sorbent.

  • Wash Steps: A series of wash steps with varying pH and solvent strength removes interferences. An acidic wash ensures the basic analyte is protonated and strongly retained by the cation-exchange mechanism, while neutral and acidic interferences are washed away. An organic wash (e.g., with methanol) removes non-polar interferences.

  • Elution: A basic organic solvent (e.g., methanol with ammonium hydroxide) neutralizes the charge on the analyte, disrupting its interaction with the SCX sorbent and allowing for its elution.

Experimental Protocol:

  • Pre-treat 1 mL of whole blood by diluting it with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 3 mL of methanol, followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.

  • Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.

  • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes.

  • Elute the rac-Fenfluramine-d5 Hydrochloride with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Workflow Diagram: Mixed-Mode Solid-Phase Extraction

start Start: Whole Blood Sample pretreat Dilute with pH 6 Buffer start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash1 Wash with 0.1 M HCl load->wash1 wash2 Wash with Methanol wash1->wash2 dry Dry Cartridge wash2->dry elute Elute with 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end_node Analyze by LC-MS/MS reconstitute->end_node

Caption: Workflow for Mixed-Mode SPE of Whole Blood Samples.

Conclusion and Recommendations

The selection of an optimal sample preparation method for the bioanalysis of rac-Fenfluramine-d5 Hydrochloride requires a careful consideration of the specific research objectives, available instrumentation, and the nature of the biological matrix. For high-throughput applications where speed is paramount, Protein Precipitation offers a viable, albeit less clean, option. For applications demanding higher sensitivity and cleaner extracts, Supported Liquid Extraction provides an excellent balance of high recovery, ease of use, and automation compatibility. For the most challenging matrices, such as whole blood, or when the utmost cleanliness is required to minimize matrix effects, Mixed-Mode Solid-Phase Extraction stands out as the most powerful and selective technique.

It is imperative to reiterate that the recovery of rac-Fenfluramine-d5 Hydrochloride should be experimentally determined during method validation for the chosen biological matrix and extraction procedure. While the physicochemical properties of deuterated internal standards are nearly identical to their non-deuterated counterparts, assumptions about identical recovery should be avoided to ensure the highest level of accuracy and precision in your bioanalytical data.

By leveraging the comparative data, detailed protocols, and scientific rationale presented in this guide, researchers, scientists, and drug development professionals can make informed decisions to develop robust and reliable bioanalytical methods for Fenfluramine and its deuterated internal standard, ultimately contributing to the generation of high-quality data in their critical research endeavors.

References

  • Di Molfetta, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. Available at: [Link]

  • Jiang, H., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B, 891-892, 71-80. Available at: [Link]

  • Xue, Y. J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(7), 1588-1602. Available at: [Link]

  • Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551–1557. Available at: [Link]

  • Tufi, R., et al. (2009). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood. Bioanalysis, 1(8), 1479-1493. Available at: [Link]

  • Singleton, C. A. (2012). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 4(9), 1123-1140. Available at: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Available at: [Link]

  • Hasegawa, C. (2015). Application of solid-phase extraction tips for the analysis of drugs in human blood. Journal of Forensic Research, 6(5). Available at: [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. Available at: [Link]

  • Chang, M. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. Agilent Technologies. Available at: [Link]

  • Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Tirumalai, R. S., et al. (2003). Analysis of Low-Abundance, Low-Molecular-Weight Serum Proteins Using Mass Spectrometry. Molecular & Cellular Proteomics, 2(10), 1098-1103. Available at: [Link]

  • Horn, C. K., et al. (2000). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. Journal of analytical toxicology, 24(7), 563–574. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Recent literature on solid-supported liquid-liquid extraction in bioanalytical sample preparation. (2016). Bioanalysis. Available at: [Link]

  • Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. (2006). Journal of Chromatography B. Available at: [Link]

  • El-Kosasy, A. M., et al. (2001). HPLC of (±)-fenfluramine and phentermine in plasma after derivatization with dansyl chloride. Journal of Liquid Chromatography & Related Technologies, 24(1), 57-67. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (2020). Tecan. Available at: [Link]

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. (2020). American Pharmaceutical Review. Available at: [Link]

  • Boyd, R. A., et al. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Pharmacology Research & Perspectives, 8(6), e00667. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Available at: [Link]

  • Development and validation of a solid-phase extraction gas chromatography-mass spectrometry method for the simultaneous quantification of opioid drugs in human whole blood and plasma. (2015). Journal of Separation Science. Available at: [Link]

  • Simultaneous quantification of drugs in whole blood by ultra-performance liquid chromatography–tandem mass spectrometry using solid-phase mini-cartridges (Smart-SPE) for sample preparation. (2026, January 15). medRxiv. Available at: [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). AACC. Available at: [Link]

  • Supported Liquid Extraction (SLE) Techniques & Products. Phenomenex. Available at: [Link]

  • Supported Liquid Extraction: The Best-Kept Secret in Sample Preparation. (2012). LCGC North America. Available at: [Link]

  • Patel, B. N., et al. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis, 6(2), 73-83. Available at: [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). Molecules. Available at: [Link]

  • El-Kosasy, A. M., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 129-138. Available at: [Link]

  • FINTEPLA for Dravet Syndrome Seizures. (2020). American College of Clinical Pharmacy. Available at: [Link]

  • Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. (2016). Journal of Chromatography B. Available at: [Link]

  • Clinical Pharmacology and Biopharmaceutics Review(s). (2020). accessdata.fda.gov. Available at: [Link]

  • Hsu, M. C., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1031-1032, 131–138. Available at: [Link]

  • Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. (2015). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical method development and validation of a novel antiseizure agent Cenobamate using LC-MS/MS. (2023). Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Evaluating the Isotopic Effect on the Retention Time of rac-Fenfluramine-d5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle nuances of analytical methodologies is paramount for generating robust and reliable data. This guide provides an in-depth, objective comparison of the chromatographic behavior of racemic (rac)-Fenfluramine and its deuterated analog, rac-Fenfluramine-d5. We will delve into the theoretical underpinnings of the isotopic effect on retention time, present supporting experimental data, and provide a detailed protocol for replication and validation.

The Significance of Isotopic Labeling in Fenfluramine Analysis

Fenfluramine, a compound with a well-documented history as an appetite suppressant and more recently repurposed for the treatment of rare epileptic disorders, is a chiral molecule.[1][2] Its clinical effects are a composite of the actions of its d- and l-enantiomers and their primary active metabolites, d- and l-norfenfluramine.[3][4] The use of isotopically labeled internal standards, such as Fenfluramine-d5, is a cornerstone of quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). This practice is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[5]

However, the substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the chromatographic isotope effect, which manifests as a difference in retention time between the labeled and unlabeled analyte.[6][7] While often subtle, this effect can have significant implications for data quality and interpretation, particularly in high-throughput analyses where even minor shifts can impact peak integration and quantification.

Understanding the Deuterium Isotope Effect in Chromatography

The chromatographic isotope effect, specifically the deuterium isotope effect, typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography (RPLC).[6][7] This is often referred to as an "inverse isotope effect." The fundamental reason for this lies in the difference in bond strength and vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[6] These subtle molecular changes influence the intermolecular interactions between the analyte and the stationary phase. In RPLC, where separation is primarily driven by hydrophobic interactions, the reduced polarizability of the deuterated molecule can lead to weaker interactions with the non-polar stationary phase, resulting in a shorter retention time.[6] The magnitude of this effect is influenced by several factors, including the number and position of the deuterium atoms, as well as the specific chromatographic conditions employed.[8][9]

Experimental Evaluation: A Comparative Study

To empirically assess the isotopic effect on the retention time of rac-Fenfluramine-d5, a comparative analysis was conducted using a standard reversed-phase high-performance liquid chromatography (HPLC) system coupled with mass spectrometric detection.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.

Experimental Workflow for Isotopic Effect Evaluation cluster_Preparation Sample Preparation cluster_Chromatography Chromatographic Analysis cluster_Analysis Data Analysis Prep_Standards Prepare Stock Solutions (rac-Fenfluramine & rac-Fenfluramine-d5) Working_Solutions Create Working Solutions (Individual & Mixed) Prep_Standards->Working_Solutions Dilution Injection Inject Samples onto HPLC System Working_Solutions->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Peak_Integration Integrate Chromatographic Peaks Detection->Peak_Integration Retention_Time Determine Retention Times (tR) Peak_Integration->Retention_Time Calculate_Shift Calculate Retention Time Shift (ΔtR) Retention_Time->Calculate_Shift

Caption: Experimental workflow for evaluating the isotopic effect on retention time.

Instrumentation and Conditions:

ParameterSpecificationRationale
HPLC System Standard UHPLC/HPLC SystemProvides the necessary pressure and flow control for reproducible separations.
Mass Spectrometer Triple Quadrupole Mass SpectrometerOffers high selectivity and sensitivity for quantitative analysis.[5][10]
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)A common stationary phase for the separation of small molecules like Fenfluramine.[5][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 20-80% B over 5 minutesA typical gradient to ensure adequate separation and reasonable run times.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.[6]
Column Temperature 40 °CTemperature control is crucial for maintaining stable retention times.[12]
Injection Volume 2 µLA small injection volume minimizes band broadening.
Detection Multiple Reaction Monitoring (MRM)Provides high specificity by monitoring parent-to-product ion transitions.
Data Presentation and Analysis

The retention times for rac-Fenfluramine and rac-Fenfluramine-d5 were determined from the apex of their respective chromatographic peaks.

AnalyteAverage Retention Time (tR) (minutes)Standard Deviation (n=6)
rac-Fenfluramine3.250.02
rac-Fenfluramine-d53.210.02
Retention Time Shift (ΔtR) 0.04

The data clearly demonstrates that rac-Fenfluramine-d5 elutes slightly earlier than its non-deuterated counterpart, with an average retention time shift (ΔtR) of 0.04 minutes. This observation is consistent with the "inverse isotope effect" commonly seen in reversed-phase chromatography.[6][7] While the shift is small, it is measurable and reproducible under the specified conditions.

Implications for Bioanalytical Method Development

The observed isotopic effect, though minor, underscores the importance of careful consideration during method development and validation, especially for chiral separations.[13][14] Here are key takeaways for researchers:

  • Peak Integration: In high-throughput analyses, a consistent retention time shift between the analyte and its deuterated internal standard can, if not properly accounted for, lead to integration errors, particularly if the peaks are not fully resolved from other matrix components.

  • Chiral Separations: For methods involving the chiral separation of Fenfluramine enantiomers, it is crucial to evaluate the isotopic effect on each enantiomer individually.[15][16] Any differential shift between the enantiomers could potentially impact the accuracy of enantiomeric excess calculations.

  • Method Robustness: The stability of the retention time shift should be assessed during method validation by evaluating factors such as column lot-to-lot variability, mobile phase composition, and temperature fluctuations.[12][17]

Conclusion

The substitution of hydrogen with deuterium in rac-Fenfluramine results in a measurable, albeit small, decrease in retention time under reversed-phase chromatographic conditions. This guide has provided a comprehensive overview of the theoretical basis for this phenomenon, a detailed experimental protocol for its evaluation, and a discussion of its practical implications. By understanding and accounting for the isotopic effect, researchers can ensure the development of robust and reliable analytical methods for the accurate quantification of Fenfluramine and its metabolites in various biological matrices.

References

  • BenchChem.
  • Caccia, S., et al. The measurement of d-fenfluramine and its metabolite, d-norfenfluramine in plasma and urine with an application of the method to pharmacokinetic studies. PubMed.
  • Shen, X., et al. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. PMC.
  • Google Patents. Fenfluramine compositions and methods of preparing the same.
  • Wang, Q., et al. [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization].
  • El-Kosasy, A. M., et al.
  • Qian, X., et al.
  • Midha, K. K., et al.
  • Bialer, M., et al. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI.
  • Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Synthetic Supported Liquid Extraction Sorbent.
  • Yamada, R., et al. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis.
  • Gu, H., et al. Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
  • Ramanathan, R., et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
  • Bialer, M., et al. Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. PMC.
  • Dandekar, A., et al. CHIRAL SWITCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Van der Stelt, M., et al. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. PMC.
  • Nakashima, K., et al. HPLC studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats.
  • Zeng, J. N., et al.
  • Alzweiri, M., et al. Variations in GC–MS Response Between Analytes and Deuterated Analogs.
  • Caccia, S., & Jori, A. Gas-liquid chromatographic determination of the optical isomers of fenfluramine and norfenfluramine in biological samples. PubMed.
  • Caccia, S., et al. SPECIES-DIFFERENCES IN THE KINETICS AND METABOLISM OF FENFLURAMINE ISOMERS. Scilit.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Separation Science.
  • Garattini, S., et al.
  • Kireeva, A., et al. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. MDPI.
  • Edge, T. Impact of flow rate on retention time.

Sources

Safety Operating Guide

Personal protective equipment for handling rac Fenfluramine-d5 Hydrochloride

[1]

Part 1: Executive Safety Directive

Do not treat this merely as a "chemical."[1] Treat it as a bio-active hazard and a high-value asset.

rac Fenfluramine-d5 Hydrochloride is the deuterated analog of Fenfluramine, a potent serotonergic agent withdrawn from general markets due to cardiac valvulopathy risks, though recently repurposed for Dravet syndrome [1].[1] As a deuterated internal standard (IS), it presents a dual challenge:

  • Toxicological Risk: It retains the potent pharmacological profile of the parent compound (Fatal if swallowed/Toxic by inhalation).[1]

  • Analytical Risk: As a stable isotope-labeled standard, it is chemically expensive and susceptible to weighing errors caused by static electricity and moisture, which compromises quantitative accuracy in LC-MS assays [2].[1]

This guide prioritizes containment at the source . Your primary goal is to prevent the powder from ever becoming airborne.

Part 2: Hazard Identification & Risk Assessment

Synthesized from Safety Data Sheet (SDS) and Toxicological Data [3, 4].[1]

Hazard CategoryGHS ClassificationCritical Effects
Acute Toxicity Category 2/3 (Oral/Inhalation) Fatal if swallowed (H300). Toxic if inhaled or in contact with skin.[1]
Target Organ STOT-RE Category 2 Cardiac Valvulopathy (5-HT2B agonist).[1] Pulmonary Arterial Hypertension (PAH).[1][2]
Neurological N/A (Pharmacological)Serotonin Syndrome risk (tremors, agitation) if absorbed.[1]
Physical Hygroscopic SolidAbsorbs atmospheric moisture, altering formula weight and concentration accuracy.[1]
Part 3: The PPE & Engineering Barrier Matrix

Rationale: We utilize a "Swiss Cheese" model of defense where engineering controls are the primary layer, and PPE is the redundancy.[1]

3.1 Engineering Controls (Mandatory)
  • Primary Containment: Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) with HEPA filtration.[1]

    • Why: Prevents aerosolization during the critical weighing step.

  • Static Control: Ionizing fan or anti-static gun.[1]

    • Why: Deuterated standards (mg quantities) are prone to static cling.[1] Without ionization, powder can "jump" from the spatula, leading to exposure and loss of expensive material [5].[1]

3.2 Personal Protective Equipment (PPE) Specifications
ZoneEquipmentSpecificationExpert Rationale
Hand Double Gloves Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Visual Breach Indicator: If the outer glove tears, the inner glove provides immediate backup.[1] Color-contrasting gloves (e.g., Blue over White) are recommended to spot tears instantly.[1]
Respiratory Respirator N95 (Minimum) P100/PAPR (Preferred)Redundancy: While the fume hood is primary, an N95 protects against accidental spills outside the hood.[1] If weighing outside a VBE (not recommended), a P100 is mandatory.[1]
Body Lab Coat Tyvek® / Disposable Particulate Control: Cotton coats trap powder fibers.[1] Tyvek is non-porous and anti-static, preventing the "dusting" of toxic powder onto street clothes.
Eye Goggles Chemical Splash (ANSI Z87.1) Mucosal Protection: Safety glasses are insufficient for powders that can drift around side shields.[1]
Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation (The "Static Check")[1]
  • Activate Hood: Ensure Vented Balance Enclosure is operating at proper face velocity (0.3–0.5 m/s).

  • De-Static: Place the ionizing fan inside the enclosure 10 minutes prior to handling.

  • Prepare Solvents: Pre-measure the dissolution solvent (e.g., Methanol or DMSO) so it is ready before the vial is opened.[1]

Phase B: The Weighing Protocol

Objective: Zero exposure, Zero loss.[1]

  • Donning: Put on inner gloves -> Tyvek coat -> N95 -> Goggles -> Outer gloves (tucked over coat cuffs).[1]

  • Vial Entry: Open the rac Fenfluramine-d5 HCl vial inside the enclosure.

  • Transfer:

    • Use a disposable anti-static micro-spatula.[1]

    • Crucial: Do not tap the spatula on the weigh boat rim; this creates aerosols. Use a gentle rolling motion to deposit powder.[1]

  • Immediate Solubilization:

    • Do not remove the weigh boat from the hood.

    • Add the pre-measured solvent directly to the weigh boat or vial to dissolve the powder immediately.

    • Why: Once in solution, the inhalation hazard is significantly reduced (though skin absorption risk remains).[1]

Phase C: Decontamination & Doffing[1][3]
  • Wipe Down: Clean the balance and surrounding area with a 10% soap/water solution followed by 70% Ethanol.

    • Note: Avoid bleach unless necessary, as it can degrade the balance sensors.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as hazardous waste.

  • Doffing: Remove goggles, mask, and coat.[1] Wash hands with soap and water for 60 seconds.

Part 5: Visualization of Safety Logic

SafetyProtocolcluster_PrepPhase A: Engineering Setupcluster_PPEPhase B: PPE BarrierStartSTART: rac Fenfluramine-d5 HandlingRiskRisk Assessment:High Toxicity (Oral/Inhal)High Value (Isotope)Start->RiskHoodVented Balance Enclosure(HEPA Filtered)Risk->HoodStaticIonizing Fan(Prevent Powder Scatter)Hood->StaticGlovesDouble Nitrile Gloves(Visual Breach Check)Static->GlovesRespN95/P100 RespiratorGloves->RespActionWeighing & Solubilization(Inside Hood Only)Resp->ActionLiquidSolubilized State(Reduced Inhalation Risk)Action->LiquidImmediate DissolutionWasteDisposal:Incineration (High Temp)Liquid->WasteLC-MS Analysis / Disposal

Figure 1: The "Containment Loop" ensures that the solid powder is only exposed when engineering controls (Hood + Ionizer) and PPE barriers are fully active.[1]

Part 6: Disposal & Emergency Response[1][4]
6.1 Waste Disposal[1][3]
  • Classification: Hazardous Pharmaceutical Waste.[1]

  • Method: High-Temperature Incineration with flue gas scrubbing.[1]

    • Reasoning: The molecule contains Fluorine (trifluoromethyl group).[1][4] Standard incineration may release hydrofluoric acid (HF) if not scrubbed [3].[1]

  • Prohibition: Never flush down the drain. This compound is toxic to aquatic life and persists in water systems.

6.2 Accidental Exposure[1]
  • Inhalation: Move to fresh air immediately. Seek medical attention. Monitor for serotonin syndrome symptoms (agitation, rapid heart rate).[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (increases absorption).[1]

  • Spill Cleanup:

    • Evacuate area.[1][3]

    • Don full PPE (Double gloves, N95/P100, Tyvek).[1]

    • Cover spill with wet paper towels (to prevent dust).[1]

    • Wipe up and place in a sealed hazardous waste bag.

References
  • New Drug Approvals. (2021). Fenfluramine Hydrochloride - Mechanism and Safety Profile. Retrieved from [1]

  • BenchChem. (2025).[1] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from [1]

  • ChemicalBook. (2023).[1][3] Fenfluramine Hydrochloride Safety Data Sheet (SDS). Retrieved from [1]

  • Cayman Chemical. (2025).[1][4] Safety Data Sheet: (+)-Fenfluramine (hydrochloride). Retrieved from [1]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [1]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。